molecular formula C22H16BrNO3 B7731491 2-[5-(2-Bromo-4-methylphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid

2-[5-(2-Bromo-4-methylphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid

Cat. No.: B7731491
M. Wt: 422.3 g/mol
InChI Key: ZOZDNVMIFWHQOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(2-Bromo-4-methylphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a furan ring, a quinoline ring, and a carboxylic acid group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Bromo-4-methylphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid typically involves multiple steps, starting with the preparation of the furan and quinoline intermediates. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Bromo-4-methylphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: NaOMe in methanol, KOtBu in THF.

Major Products

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of quinoline-4-methanol derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

2-[5-(2-Bromo-4-methylphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds[][3].

    Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the furan and quinoline rings[][3].

    Medicine: Explored for its potential as a therapeutic agent in the treatment of bacterial and fungal infections[][3].

    Industry: Utilized in the development of new materials and chemical sensors[][3].

Mechanism of Action

The mechanism of action of 2-[5-(2-Bromo-4-methylphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-[5-(2-Bromo-4-methylphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid: shares similarities with other furan and quinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its bromine atom and carboxylic acid group provide unique reactivity and potential for further functionalization .

Properties

IUPAC Name

2-[5-(2-bromo-4-methylphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrNO3/c1-12-4-6-18-15(9-12)16(22(25)26)11-19(24-18)21-8-7-20(27-21)14-5-3-13(2)10-17(14)23/h3-11H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZDNVMIFWHQOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=C(C=C(C=C4)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.